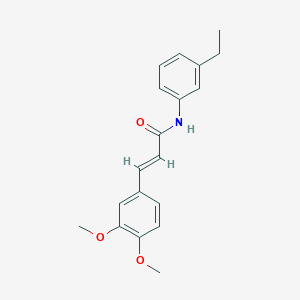
3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)acrylamide
Overview
Description
3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)acrylamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of COX-2 and LOX enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammatory response, and their inhibition may lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. Furthermore, it has been reported to inhibit the activity of certain enzymes such as COX-2 and LOX, which are involved in the inflammatory response. These effects may be attributed to the ability of this compound to regulate the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)acrylamide is its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. Furthermore, it has been reported to inhibit the activity of certain enzymes such as COX-2 and LOX, which are involved in the inflammatory response. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)acrylamide. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent and selective inhibitors of COX-2 and LOX enzymes. Furthermore, the potential applications of this compound in the treatment of various inflammatory and cancerous diseases should be explored. Additionally, the development of new synthetic methods for the preparation of this compound may also be an interesting area of research.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. Furthermore, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-14-6-5-7-16(12-14)20-19(21)11-9-15-8-10-17(22-2)18(13-15)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUMKOARHSXNY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(3-ethylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4736904.png)
![7-{[4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4736910.png)
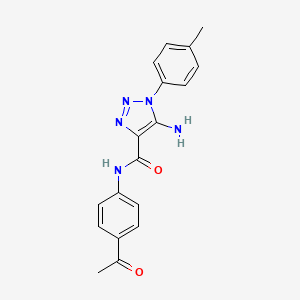
![4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4736926.png)
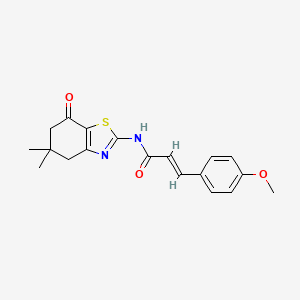
![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methylphenyl)-4(1H)-pyrimidinone](/img/structure/B4736940.png)
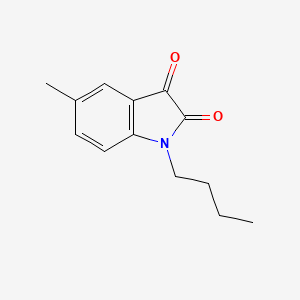
![methyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4736956.png)


![2,4-dichloro-N-(4-chloro-2-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4736976.png)
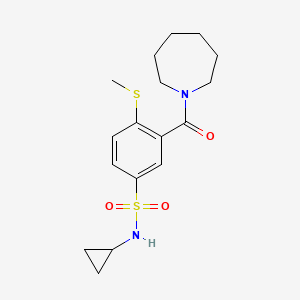
![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4736990.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4736993.png)